5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
Description
Properties
IUPAC Name |
5-bromo-1-ethyl-6,7-difluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-3-15-5(2)14-7-4-6(11)8(12)9(13)10(7)15/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJUEFHTFROPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C(=C21)F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201951 | |
| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-19-7 | |
| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzimidazole Formation
- The condensation of substituted o-phenylenediamines with carboxylic acids or aldehydes forms the benzimidazole ring system.
- For difluoro substitution at positions 6 and 7, starting materials often include fluorinated o-phenylenediamine or fluorinated aromatic precursors.
Halogenation and Alkylation
- Bromination at position 5 is typically carried out via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- N-ethylation (at the 1-position) and methylation (at the 2-position) are performed through alkylation reactions using ethyl halides and methylating agents respectively, often under basic conditions or using phase-transfer catalysts.
Specific Preparation Methods for 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
Starting Materials and Intermediates
- The synthesis begins with 6,7-difluoro-o-phenylenediamine or a suitably fluorinated precursor.
- Intermediate benzimidazole cores are formed by condensation with formic acid derivatives or aldehydes.
- Bromination at position 5 is introduced post-cyclization to avoid side reactions.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Condensation | 6,7-Difluoro-o-phenylenediamine + aldehyde or acid derivatives, acidic medium | Formation of 6,7-difluorobenzimidazole core | 70-85 |
| 2 | Bromination | NBS or Br2, solvent (e.g., acetic acid), controlled temperature | Introduction of bromine at position 5 | 60-75 |
| 3 | N-Ethylation | Ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (DMF) | Alkylation at N-1 position | 65-80 |
| 4 | 2-Methylation | Methylating agent (e.g., methyl iodide), base or methyl sulfate | Introduction of methyl group at C-2 | 60-78 |
Reaction Conditions and Optimization
- Bromination is carefully controlled to avoid polybromination, typically at low temperatures (0–5 °C).
- Alkylation steps are conducted under anhydrous conditions to maximize yield and prevent hydrolysis.
- Purification is achieved by recrystallization or chromatography, ensuring purity above 98%.
Mechanistic Insights and Research Findings
- Electrophilic aromatic substitution for bromination is regioselective due to the directing effects of fluorine substituents at positions 6 and 7, which deactivate the aromatic ring and guide bromination to position 5.
- Radical mechanisms have been proposed for related benzimidazole functionalizations involving difluoroarylmethylation, indicating possible radical intermediates in some alkylation steps under specific conditions.
- Studies indicate that electron-withdrawing fluorine atoms influence reactivity and selectivity, often requiring modified reaction conditions for optimal outcomes.
Summary of Synthetic Data
| Parameter | Data/Value |
|---|---|
| Molecular Formula | C10H9BrF2N2 |
| Molecular Weight | 275.09 g/mol |
| Purity Achieved | ≥ 98% (via chromatographic methods) |
| Typical Reaction Yields | 60-85% per step |
| Scale of Synthesis | Gram to kilogram scale (custom synthesis) |
| Key Reagents | 6,7-Difluoro-o-phenylenediamine, NBS, ethyl bromide, methyl iodide |
| Solvents Used | DMF, acetic acid, tetrahydrofuran (THF) |
| Reaction Temperatures | 0–80 °C depending on step |
Industrial and Research Applications
- The compound serves as an intermediate for pharmaceutical synthesis, particularly in coupling reactions.
- High purity and controlled substitution pattern make it valuable for bioactive molecule development.
- Custom synthesis services provide flexible scale production supporting R&D and industrial needs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-azido-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole or 5-thioether-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole.
Oxidation Products: Oxidized derivatives like 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole-4-carboxylic acid.
Reduction Products: Reduced derivatives such as 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole-4-amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The structure of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole suggests potential efficacy against various bacterial strains. A study demonstrated that modifications in the benzodiazole ring can enhance antimicrobial activity, making this compound a candidate for further development in antibiotic formulations .
Anticancer Research
Benzodiazoles are also investigated for their anticancer properties. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. The specific substitution patterns in 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole may contribute to its ability to target cancer cells selectively .
Materials Science
Fluorescent Materials
The unique fluorine substituents in this compound make it a candidate for developing fluorescent materials. Fluorinated benzodiazoles have been explored for their luminescent properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The incorporation of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole into polymer matrices could enhance the performance of these devices .
Polymer Chemistry
This compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows for the formation of copolymers that exhibit desirable mechanical and thermal properties, which are critical in industrial applications .
Environmental Applications
Pesticide Development
The structural characteristics of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole suggest potential use in agrochemicals. Compounds with similar frameworks have been studied for their effectiveness as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target species .
Analytical Chemistry
This compound's distinct chemical properties make it suitable for use as a reagent in analytical chemistry. It can be employed in methods such as chromatography or spectroscopy to detect and quantify other substances in complex mixtures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s unique substituent arrangement differentiates it from analogs. Key comparisons include:
- Halogen Effects: Bromine at position 5 (vs. Difluoro groups at 6 and 7 create a strong electron-withdrawing effect, reducing aromatic electrophilicity compared to mono-fluoro analogs .
- Alkyl Groups : The ethyl group at position 1 improves lipophilicity (logP ~2.8 estimated) compared to methyl or isopropyl analogs, impacting solubility and membrane permeability .
Physicochemical Properties
- Stability: The difluoro substituents enhance thermal stability compared to non-fluorinated benzodiazoles. Bromine at position 5 is susceptible to nucleophilic substitution under basic conditions, as seen in for analogous thiadiazoles .
Reactivity and Functionalization
- Bromine Reactivity : The bromine atom undergoes Suzuki coupling and nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce diverse functionalities. Steric hindrance from the ethyl group may slow reactions compared to less-substituted analogs .
- Fluorine Inertness : The 6,7-difluoro motif resists electrophilic substitution, directing further functionalization to position 4 or 8 of the benzodiazole ring.
Biological Activity
5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS Number: 1393442-19-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Molecular Formula: C10H9BrF2N2
Molecular Weight: 275.093 g/mol
CAS Number: 1393442-19-7
Purity: Minimum 95%
Antibacterial Activity
Research indicates that compounds similar to 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of benzodiazole showed effective inhibition against various bacterial strains such as E. faecalis and P. aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 µg/mL | 29 |
| Compound B | P. aeruginosa | 50 µg/mL | 24 |
| Compound C | S. typhi | 45 µg/mL | 30 |
| Compound D | K. pneumoniae | 50 µg/mL | 19 |
These findings suggest that the structural features of benzodiazole derivatives contribute to their antibacterial activity, making them potential candidates for antibiotic development .
Anticancer Properties
The anticancer activity of 5-bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole has been investigated in various cell lines. A notable study assessed its effects on breast cancer cells (MCF-7), where it was found to induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Cell Line
| Treatment Concentration (µM) | Cell Viability (%) | LDH Release (U/L) |
|---|---|---|
| Control | 100 | 85.35 ± 4.2 |
| 50 | 70 | 521.77 ± 30.8 |
| 100 | 40 | Significant increase |
The results indicated a dose-dependent decrease in cell viability and a significant increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects . This mechanism may involve the induction of apoptosis through the activation of specific cellular pathways.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Inhibition Efficacy Against Cytokines
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Dexamethasone (1 µg/mL) | 89 | 78 |
| Compound E | 83 | 72 |
| Compound F | 67 | 52 |
The results demonstrate that certain derivatives of benzodiazole could effectively reduce inflammation markers comparable to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzodiazole derivatives typically involves multi-step reactions, such as cyclization of substituted benzene precursors with amines or thiols. For brominated analogs, bromine substitution can occur via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For example, bromine in position 2 of imidazo-thiadiazole derivatives is readily substituted by secondary amines under mild conditions . Optimizing solvent choice (e.g., DMF for high polarity), temperature (e.g., 120°C for cyclization), and catalysts (e.g., Pd-based catalysts for cross-coupling) is critical. Yield improvements (e.g., 73% in related benzimidazoles) often require reflux conditions and inert atmospheres to minimize side reactions .
Q. How can spectroscopic techniques (FTIR, NMR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- FTIR : Identify characteristic bands such as C=N stretching (~1611 cm⁻¹ for imidazole rings) and C-Br/C-F vibrations (~590 cm⁻¹ and ~745 cm⁻¹, respectively) .
- NMR : ^1H NMR should show peaks for ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), aromatic protons (δ ~7.0–8.5 ppm), and fluorine coupling patterns (e.g., splitting due to adjacent F atoms) .
- MS : Molecular ion peaks (e.g., m/z 222.12 for brominated benzimidazoles) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) confirm molecular weight and halogen presence .
Q. What safety protocols are essential when handling halogenated benzodiazoles?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and lab coats to prevent skin contact, as brominated compounds may cause irritation or allergic reactions . Store the compound in airtight containers under dry, dark conditions to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of hazardous waste according to local regulations .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in SNAr or Suzuki-Miyaura reactions, while fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) can predict regioselectivity. For example, electron-withdrawing groups like F increase the activation energy for nucleophilic attack at adjacent positions, favoring substitution at bromine sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed spectra may arise from impurities or tautomerism.
- Purity Checks : Use HPLC or TLC (e.g., Rf = 0.65 for related compounds) to verify homogeneity .
- Tautomer Analysis : For benzodiazoles, dynamic NMR or X-ray crystallography can identify dominant tautomeric forms .
- Comparative Studies : Cross-reference with literature data for similar derivatives (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole ).
Q. How can molecular docking studies predict the compound’s bioactivity, such as EGFR inhibition?
- Methodological Answer :
- Protein Preparation : Retrieve EGFR structures (PDB ID: 1M17) and optimize hydrogen bonding networks.
- Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on interactions like π-π stacking with phenylalanine residues or hydrogen bonding with catalytic lysines.
- Validation : Compare docking scores (e.g., binding affinity ≤ −8.0 kcal/mol) with known inhibitors . ADMET analysis (e.g., SwissADME) can further assess pharmacokinetic suitability .
Q. What environmental hazards are associated with this compound, and how can its ecotoxicity be mitigated?
- Methodological Answer : Brominated aromatics are persistent in aquatic systems. Conduct Daphnia magna toxicity assays (EC₅₀ values) to evaluate acute effects. For degradation studies, employ advanced oxidation processes (e.g., UV/H₂O₂) to break down the benzodiazole core. Monitor degradation products via LC-MS to ensure non-toxic intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
